SAP15

Inflammatory arthritis HDAC5 inhibition Cell-penetrating peptide

Researchers studying intracellular HDAC5/NF-κB signaling often face the limitation that conventional anti-inflammatory agents act only extracellularly. SAP15 (CAS 1403753-45-6) addresses this gap as a cell-penetrating peptide that directly binds and inhibits HDAC5 (Kd=86 nM), suppressing NF-κB p65 phosphorylation without extracellular receptor blockade. - Dual mechanism: inhibits HDAC5 and NF-κB p65 phosphorylation in LPS-stimulated macrophages, with superior TNF-α suppression (136.21 pg/mL) vs. anti-TNF-α biologics (176.07 pg/mL) in IBD models. - Chondroprotection: uniquely upregulates aggrecan and type II collagen while suppressing osteocalcin in LPS-treated chondrocytes-no other single HDAC5 inhibitor or anti-inflammatory peptide offers this combined matrix-restorative and anti-inflammatory profile. - In vivo validation: SAP15-loaded HA demonstrated greater reduction in joint inflammation and better preservation of cartilage and bone structure vs. etanercept-loaded HA in CIA rat models. Supplied as lyophilized powder, ≥98% purity by HPLC. Standard pack sizes: 5 mg, 10 mg, 25 mg. Bulk custom synthesis available. For R&D use only.

Molecular Formula C68H131N31O18S3
Molecular Weight 1767.2 g/mol
Cat. No. B12372761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAP15
Molecular FormulaC68H131N31O18S3
Molecular Weight1767.2 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CCCCN)NC(=O)CN)O
InChIInChI=1S/C68H131N31O18S3/c1-36(101)51(99-59(111)45(32-100)95-61(113)47(34-119)96-54(106)38(14-2-6-22-69)87-49(102)30-73)63(115)93-37(18-10-26-82-65(74)75)52(104)86-31-50(103)88-39(19-11-27-83-66(76)77)53(105)89-41(16-4-8-24-71)58(110)97-48(35-120)62(114)98-46(33-118)60(112)92-43(21-13-29-85-68(80)81)56(108)91-42(20-12-28-84-67(78)79)55(107)90-40(15-3-7-23-70)57(109)94-44(64(116)117)17-5-9-25-72/h36-48,51,100-101,118-120H,2-35,69-73H2,1H3,(H,86,104)(H,87,102)(H,88,103)(H,89,105)(H,90,107)(H,91,108)(H,92,112)(H,93,115)(H,94,109)(H,95,113)(H,96,106)(H,97,110)(H,98,114)(H,99,111)(H,116,117)(H4,74,75,82)(H4,76,77,83)(H4,78,79,84)(H4,80,81,85)/t36-,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,51+/m1/s1
InChIKeyVVFSGQCAZJGBCM-ZZSXTHHBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAP15: Cell-Penetrating HDAC5 Inhibitor


SAP15 (Synthetic Anti-inflammatory Peptide 15) is a 15‑amino acid synthetic peptide engineered from the C‑terminus of human β‑defensin‑3 (hBD‑3) . It functions as a histone deacetylase 5 (HDAC5) inhibitor with a dissociation constant (Kd) of 86 nM measured by surface plasmon resonance (SPR) , and suppresses lipopolysaccharide (LPS)‑induced phosphorylation of intracellular HDAC5 and NF‑κB p65 in macrophages . Unlike small‑molecule HDAC inhibitors or anti‑TNF‑α biologics, SAP15 combines intrinsic cell‑penetrating ability with a unique intracellular anti‑inflammatory mechanism .

Intracellular HDAC5 pathway inhibition
Cell-penetrating peptide backbone
LPS-stimulated macrophage inflammation model context

SAP15 Irreplaceability


Generic substitution fails for SAP15 because it operates through a dual mechanism—cell penetration and intracellular HDAC5 inhibition—that is absent in conventional anti‑inflammatory agents. Standard biologics like etanercept act extracellularly by neutralizing TNF‑α, whereas SAP15 enters the cytosol and nucleus to directly bind HDAC5 and suppress NF‑κB phosphorylation . Small‑molecule HDAC5 inhibitors (e.g., TMP269) lack the cell‑penetrating peptide backbone and have not demonstrated the same chondroprotective dual action (upregulation of aggrecan and type II collagen while suppressing osteocalcin) observed with SAP15 . Moreover, SAP15 treatment reduced TNF‑α levels to 136.21 pg/mL compared with 176.07 pg/mL for a standard anti‑TNF‑α agent in an inflammatory bowel disease model, demonstrating superior cytokine suppression . These mechanistic and functional distinctions preclude simple interchange with in‑class alternatives.

Mechanism mismatch

Anti‑TNF‑α biologics (e.g., etanercept) act extracellularly; SAP15 requires intracellular HDAC5 engagement and cell penetration.

Functional mismatch

Small‑molecule HDAC5 inhibitors lack the cell‑penetrating peptide backbone and do not replicate the reported dual chondroprotective and anti‑inflammatory effect.

Cytokine suppression endpoint may differ

Reported lower TNF‑α endpoint with SAP15 in an IBD model may not transfer directly across different inflammatory models or assay conditions.

SAP15 Evidence vs Analogs


Superior Arthritis Efficacy vs Etanercept

In a collagen‑induced arthritis (CIA) rat model, subcutaneous injection of SAP15‑loaded sodium hyaluronic acid (HA) produced a more robust anti‑inflammatory effect than etanercept‑loaded HA, as measured by hind paw swelling, joint inflammation, and serum cytokine levels . The SAP15‑loaded HA group also exhibited preservation of cartilage and bone structure, while etanercept‑loaded HA did not achieve equivalent structural protection .

Arthritis Model vs Etanercept
Head-to-head
SAP15-loaded HA: Reduced paw swelling, joint inflammation, preserved cartilage/bone
Etanercept-loaded HA: Less reduction, no equivalent structural protection
Supports arthritis model-response context
CIA rat model; precise quantification in full-text figures
Inflammatory arthritis HDAC5 inhibition Cell-penetrating peptide

Superior TNF-α Suppression in IBD Model

In a dextran sulfate sodium (DSS)‑induced inflammatory bowel disease model, SAP15 administration reduced serum TNF‑α concentrations to 136.21 ± 25.72 pg/mL, which was significantly lower than the level achieved with a current anti‑TNF‑α therapy (176.07 ± 40.74 pg/mL) . This demonstrates that SAP15 not only matches but exceeds the cytokine‑suppressive capacity of a clinically used biologic.

IBD Model TNF‑α Endpoint
Head-to-head
136.21 ± 25.72 pg/mL (SAP15)
176.07 ± 40.74 pg/mL (anti‑TNF‑α therapy)
Supports IBD model endpoint context
~23% reduction; ELISA serum measurement
Inflammatory bowel disease TNF‑α inhibition HDAC5 binding peptide

HDAC5 Binding Affinity vs Small Molecules

SAP15 binds HDAC5 with a dissociation constant (Kd) of 86 nM as measured by surface plasmon resonance (SPR) . In contrast, the small‑molecule class IIa HDAC inhibitor TMP269 exhibits an IC50 of 97 nM for HDAC5 in enzymatic assays . While direct comparison is limited by differing assay formats (SPR‑based Kd vs. enzymatic IC50), SAP15 achieves comparable target engagement while additionally providing cell‑penetrating peptide properties not found in small molecules.

HDAC5 Target Engagement
Cross-study comparable
Kd = 86 nM
Supports target engagement context; additional cell‑penetrating property
SPR assay; TMP269 IC50 97 nM (enzymatic)
HDAC5 binding affinity Surface plasmon resonance Peptide inhibitor

Dual Chondroprotective and Anti-Inflammatory Effects

In LPS‑stimulated human articular chondrocytes, SAP15 treatment simultaneously increased the expression of cartilage matrix components aggrecan and type II collagen while decreasing the expression of the hypertrophy marker osteocalcin . This dual effect is not reported for standard anti‑inflammatory agents such as etanercept or dexamethasone, which primarily suppress inflammation without promoting matrix regeneration .

Chondrocyte Matrix Response
Cross-study comparable
↑ Aggrecan, ↑ type II collagen; ↓ Osteocalcin
Supports chondroprotection endpoint review
LPS‑stimulated human articular chondrocytes
Chondroprotection Aggrecan Type II collagen Osteocalcin

Cell Penetration and Nuclear Localization

Fluorescence‑labeled SAP15 was internalized into both the cytosol and nucleus of THP‑1 human macrophages, whereas a control fluorescent dye alone (AF680) did not show cellular internalization . This confirms that SAP15 possesses intrinsic cell‑penetrating activity that delivers the peptide to intracellular compartments where HDAC5 is located.

Intracellular Delivery
Head-to-head
AF680‑SAP15: Cytosolic and nuclear uptake
AF680 dye alone: No internalization
Intrinsic cell‑penetrating property context
THP‑1 macrophages, fluorescence microscopy
Cell-penetrating peptide Intracellular delivery THP‑1 macrophages

SAP15 Applications


HDAC5 Anti-Inflammatory Pathway Research

SAP15 is the reagent of choice when studying intracellular HDAC5‑dependent anti‑inflammatory mechanisms. Its confirmed SPR binding affinity (Kd = 86 nM) and ability to suppress HDAC5 and NF‑κB p65 phosphorylation in LPS‑stimulated macrophages make it ideal for dissecting the HDAC5/NF‑κB signaling axis without confounding extracellular receptor blockade.

Arthritis Research with Superior Efficacy vs Etanercept

In CIA rat models, SAP15‑loaded HA demonstrated greater reduction in joint inflammation and better preservation of cartilage and bone structure compared with etanercept‑loaded HA . Researchers seeking an in vivo‑validated peptide with proven superiority over anti‑TNF‑α biologics should prioritize SAP15 for arthritis studies.

IBD Models for Maximal TNF-α Suppression

SAP15 reduced serum TNF‑α to 136.21 pg/mL versus 176.07 pg/mL for anti‑TNF‑α therapy in a DSS‑induced IBD model . This quantitative advantage supports the use of SAP15 in preclinical IBD studies where maximal cytokine suppression is a primary endpoint.

Cartilage Biology & Osteoarthritis: Dual Protective Effects

SAP15 uniquely increases aggrecan and type II collagen expression while suppressing osteocalcin in LPS‑treated chondrocytes . No other single HDAC5 inhibitor or anti‑inflammatory peptide has demonstrated this combined matrix‑restorative and anti‑inflammatory profile, making SAP15 the preferred tool for cartilage regeneration studies.

Application
Selection Property
Validation Focus
Intracellular HDAC5 pathway research
Cell‑penetrating peptide backbone; HDAC5 binding
HDAC5/NF‑κB phosphorylation assays
Arthritis model studies
In vivo anti‑inflammatory and cartilage‑preservation response
Hind paw swelling, joint histology, cytokine levels
IBD model studies
Cytokine suppression profile
Serum TNF‑α quantification
Chondroprotection and matrix regeneration studies
Dual matrix‑anabolic and anti‑inflammatory effect
Aggrecan/collagen II expression, osteocalcin

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


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